4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

Description

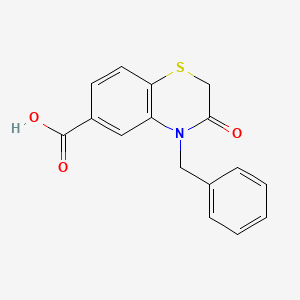

4-Benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid is a heterocyclic compound featuring a benzothiazine core fused with a benzene ring. The structure includes a benzyl substituent at position 4, a ketone group at position 3, and a carboxylic acid moiety at position 5. The benzothiazine scaffold, characterized by a sulfur atom in the six-membered heterocycle, distinguishes it from oxygen-containing benzoxazine analogs, influencing electronic properties and reactivity .

Properties

IUPAC Name |

4-benzyl-3-oxo-1,4-benzothiazine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c18-15-10-21-14-7-6-12(16(19)20)8-13(14)17(15)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXDYYAPSRQTTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=C(S1)C=CC(=C2)C(=O)O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Cyclization and Oxidation

In a representative procedure:

-

2-Amino-5-carboxybenzenethiol is condensed with maleic anhydride in acetic acid at 80–100°C for 6–8 hours, forming a thioester intermediate.

-

Cyclization is induced via intramolecular nucleophilic attack, yielding 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid .

-

The 4-position is alkylated using benzyl bromide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60°C for 12 hours.

Key Optimization Parameters :

-

Solvent selection : Acetic acid enhances cyclization efficiency due to its dual role as solvent and proton donor.

-

Temperature control : Excessive heat (>100°C) promotes decarboxylation, reducing yields.

| Starting Material | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| 2-Amino-5-carboxybenzenethiol | Maleic anhydride | Acetic acid, 80°C, 8h | 68% | |

| 3-Oxo intermediate | Benzyl bromide | DMF, K₂CO₃, 60°C, 12h | 72% |

Alkylation Strategies for 4-Benzyl Substitution

Introducing the benzyl group at the 4-position often requires post-cyclization alkylation. Patent KR810000291B1 describes a method applicable to analogous benzothiazines, utilizing benzyl halides under basic conditions.

Nucleophilic Alkylation Mechanism

The nitrogen at position 4 of the benzothiazine ring acts as a nucleophile, attacking the benzyl halide’s electrophilic carbon. The reaction proceeds optimally in polar aprotic solvents (e.g., DMF, acetonitrile) with inorganic bases like potassium carbonate.

Procedure :

-

3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (1 equiv) is suspended in DMF.

-

Benzyl bromide (1.2 equiv) and K₂CO₃ (2 equiv) are added.

-

The mixture is stirred at 60°C for 12 hours, followed by filtration and solvent evaporation.

Challenges :

-

Competing O-alkylation is minimized by using bulky bases (e.g., DBU).

-

Residual DMF is removed via repeated washes with ethyl acetate to prevent contamination.

Ester Hydrolysis for Carboxylic Acid Functionalization

Carboxylic acid groups are frequently introduced via hydrolysis of ester precursors. The Chinese patent CN104860901B outlines a protocol for benzothiazole-2-carboxylic acid synthesis, adaptable to benzothiazines.

Hydrolysis of Methyl Esters

-

Methyl 4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is treated with NaOH (2 equiv) in a water/ethanol mixture (3:1 v/v).

-

The reaction is heated at 70°C for 4 hours, then acidified with HCl to precipitate the carboxylic acid.

Industrial Adaptation :

-

Continuous flow reactors enhance hydrolysis efficiency, achieving >90% conversion in 30 minutes.

-

Catalytic additives (e.g., metalloporphyrins) reduce side reactions, improving selectivity.

Industrial-Scale Synthesis and Purification

Large-scale production prioritizes cost-effectiveness and purity. Key steps include:

Catalytic Oxidation for 3-Oxo Group Formation

Industrial methods employ manganese porphyrin catalysts under oxygen pressure (0.5–2.0 MPa) to oxidize dihydro intermediates to the 3-oxo form. For example:

Crystallization and Recrystallization

Crude product is purified via:

-

Hot filtration to remove insoluble byproducts.

-

Recrystallization from ethanol/water (1:2 v/v), achieving >99% purity.

Mechanistic Insights and Side Reactions

Competing Pathways in Alkylation

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound, often under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of benzothiazine-6-carboxylic acid derivatives.

Reduction: Reduction reactions can produce benzothiazine-6-hydroxymethyl derivatives.

Substitution: Substitution reactions can yield benzothiazine derivatives with different substituents on the benzene ring.

Scientific Research Applications

Anti-inflammatory Agents

One of the primary applications of benzothiazine derivatives, including 4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid, is their role as non-steroidal anti-inflammatory drugs (NSAIDs) . Research has demonstrated that these compounds exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX) involved in the inflammatory process.

Case Studies:

- In various animal models, compounds similar to 4-benzyl derivatives have shown efficacy comparable to established NSAIDs like indomethacin and phenylbutazone in reducing inflammation and pain associated with conditions such as rheumatoid arthritis and osteoarthritis .

Antimicrobial Activity

Benzothiazine derivatives have also been investigated for their antimicrobial properties . The presence of the benzothiazine ring enhances the compound's ability to penetrate microbial membranes, making them effective against a range of bacteria and fungi.

Research Findings:

- Studies indicate that certain benzothiazine compounds can inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties . The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been a focal point of recent studies.

Clinical Insights:

- Preliminary studies have shown that similar benzothiazine derivatives can inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cancer progression .

Synthetic Pathway Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Condensation | Aniline + Thioketone |

| 2 | Oxidation | Oxidizing agents (e.g., KMnO₄) |

| 3 | Carboxylation | CO₂ source (e.g., NaHCO₃) |

Mechanism of Action

The mechanism by which 4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Benzothiazine vs. Benzoxazine Derivatives

- 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid (CAS 861338-27-4):

- Core : Benzoxazine (oxygen atom in the heterocycle).

- Substituents : Methyl group at position 4, carboxylic acid at position 6.

- Molecular Weight : 207.19 g/mol.

- Key Difference : The sulfur atom in the target compound increases lipophilicity and may reduce hydrogen-bonding capacity compared to the oxygen atom in benzoxazines .

Positional Isomerism

- 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (CAS 272437-85-1): Core: Benzothiazine (sulfur atom retained). Substituents: Methyl group at position 2 instead of benzyl at position 4.

Substituent Modifications

Alkyl vs. Aryl Substituents

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (CAS 604756-32-3):

6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid (CAS 834884-94-5):

Physicochemical Properties

| Compound Name | Core Heterocycle | Substituents (Position) | Molecular Weight (g/mol) | Key Property Differences |

|---|---|---|---|---|

| Target Compound | Benzothiazine | Benzyl (4), COOH (6) | ~283 (estimated) | High lipophilicity due to benzyl group |

| 4-Methyl-benzoxazine-6-carboxylic acid | Benzoxazine | Methyl (4), COOH (6) | 207.19 | Lower mass, higher polarity |

| Ethyl benzoxazine-6-carboxylate | Benzoxazine | Ethyl ester (6) | 221.22 | Enhanced lipophilicity |

| 2-Methyl-benzothiazine-6-carboxylic acid | Benzothiazine | Methyl (2), COOH (6) | Not reported | Altered steric effects |

Biological Activity

4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid is a compound belonging to the benzothiazine family, which has garnered attention for its diverse biological activities. This article synthesizes existing research findings on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The compound has the molecular formula and features a benzothiazine core that contributes to its pharmacological potential. The presence of a carboxylic acid group enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds demonstrate significant antimicrobial properties. For instance, studies have shown that 4-benzyl-3-oxo derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. A notable study reported minimum inhibitory concentrations (MIC) ranging from 6.25 to 100 μg/ml against various microbial strains, suggesting potent antibacterial effects .

| Microbial Strain | MIC (μg/ml) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Candida albicans | 75 |

Anti-inflammatory Activity

The anti-inflammatory properties of benzothiazine derivatives have been extensively studied. Compounds similar to 4-benzyl-3-oxo have shown efficacy in reducing inflammation in models of rheumatoid arthritis and other inflammatory conditions. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators .

Case Study:

In a controlled study involving animal models, treatment with 4-benzyl-3-oxo resulted in significant reductions in paw edema compared to control groups. The compound was administered at varying doses, demonstrating a dose-dependent response in inflammation reduction.

Anticancer Activity

Emerging research suggests that benzothiazine derivatives may possess anticancer properties. In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Table of Anticancer Activity:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 30 |

The biological activity of 4-benzyl-3-oxo is attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may inhibit enzymes involved in inflammatory pathways and microbial metabolism, thus exerting its therapeutic effects.

Q & A

Q. What are the common synthetic routes for preparing 4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of precursor thioamide derivatives or condensation reactions under acidic/basic conditions. For example, analogous compounds (e.g., benzothiazine derivatives) are synthesized via refluxing in methanol/water mixtures with sodium hydroxide to facilitate hydrolysis or cyclization . Optimization includes:

- Temperature control : Elevated temperatures (70–100°C) improve reaction rates but may require inert atmospheres to avoid oxidation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while methanol/water systems aid in hydrolysis steps .

- Catalysts : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions are critical for ring closure; stoichiometric ratios should be validated via TLC or HPLC monitoring .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

Methodological Answer:

- NMR : Focus on ¹H NMR signals for the benzyl group (δ 4.5–5.0 ppm, singlet for -CH2-) and the thiazine ring protons (δ 3.0–4.0 ppm, multiplet). ¹³C NMR should confirm the carbonyl (C=O) at ~170–175 ppm and the carboxylic acid (~165–170 ppm) .

- IR : Look for C=O stretches (~1680–1720 cm⁻¹) and O-H (carboxylic acid) at ~2500–3300 cm⁻¹.

- MS : ESI-MS in negative ion mode can confirm the molecular ion peak (e.g., [M-H]⁻) and fragmentation patterns of the benzothiazine core .

Q. How should researchers purify this compound, and what solvents are recommended for recrystallization?

Methodological Answer:

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (30–70%) to separate polar impurities .

- Recrystallization : Ethanol/water mixtures are ideal due to the compound’s moderate polarity. Slow cooling (0.5°C/min) yields high-purity crystals .

- HPLC : For analytical purity (>95%), employ a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (55:45 v/v) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or missing peaks)?

Methodological Answer:

- Dynamic Effects : For unexpected splitting in ¹H NMR, assess tautomerism or rotameric equilibria in the thiazine ring using variable-temperature NMR (e.g., 25–80°C) .

- Impurity Analysis : Compare HPLC retention times with synthetic intermediates (e.g., uncyclized precursors) and quantify using UV-Vis at λ = 254 nm .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry by growing single crystals (e.g., ethanol/water) and analyzing unit cell parameters (e.g., triclinic system with space group P1) .

Q. What strategies are recommended for optimizing yields in large-scale syntheses of this compound?

Methodological Answer:

- Reaction Engineering : Use flow chemistry to maintain consistent temperature and mixing, reducing side reactions (e.g., dimerization) .

- Catalytic Efficiency : Screen Lewis acids (e.g., ZnCl2) to accelerate cyclization; kinetic studies (e.g., in situ IR) can identify rate-limiting steps .

- Workup Protocols : Liquid-liquid extraction with dichloromethane/water efficiently removes acidic byproducts. Dry under vacuum (<40°C) to prevent decomposition .

Q. How can computational methods aid in predicting the reactivity or stability of this compound?

Methodological Answer:

- DFT Calculations : Model the electron density of the thiazine ring to predict sites for electrophilic attack (e.g., C-6 position of the benzene ring) .

- Molecular Dynamics : Simulate solvent interactions to identify optimal recrystallization conditions (e.g., ethanol vs. acetonitrile) .

- Degradation Studies : Use QSPR models to correlate functional groups (e.g., carboxylic acid) with hydrolytic stability under varying pH .

Q. What experimental controls are critical when studying the biological activity of this compound?

Methodological Answer:

- Negative Controls : Include structurally related but inactive analogs (e.g., 3-oxo-2H-1,4-benzothiazine derivatives without the benzyl group) to confirm target specificity .

- Stability Assays : Monitor compound integrity in cell culture media via LC-MS to rule out false positives from degradation products .

- Dose-Response Validation : Use at least three independent replicates with blinded scoring to minimize bias in IC50 determinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.